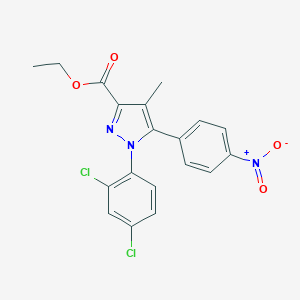
4-methoxy DMT
Descripción general
Descripción
Está estructuralmente relacionado con otras triptaminas psicodélicas y tiene alguna actividad central en pruebas con animales similar a la de las drogas psicodélicas relacionadas, aunque con una potencia significativamente menor que la de la 5-metoxi-N,N-dimetiltriptamina o la 4-hidroxi-N,N-dimetiltriptamina (psilocina) .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-metoxi-N,N-dimetiltriptamina típicamente involucra los siguientes pasos:
Material de Partida: La síntesis comienza con 4-metoxiindol.
Alquilación: El indol se alquila utilizando un agente alquilante adecuado como dimetilamina.
Reducción: El intermedio resultante se reduce para producir 4-metoxi-N,N-dimetiltriptamina.
Métodos de Producción Industrial: Los métodos de producción industrial para la 4-metoxi-N,N-dimetiltriptamina no están bien documentados debido a su clasificación como sustancia controlada en muchos países. El enfoque general implicaría la síntesis a gran escala utilizando los mismos pasos que se describen anteriormente, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 4-Metoxi-N,N-dimetiltriptamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas más simples.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo metoxi o en el anillo de indol.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o condiciones específicas, como ambientes ácidos o básicos.
Productos Principales:
Productos de Oxidación: Óxidos y otros derivados oxidados.
Productos de Reducción: Aminas más simples.
Productos de Sustitución: Varias triptaminas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La 4-Metoxi-N,N-dimetiltriptamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como patrón de referencia en química analítica para el estudio de triptaminas.
Biología: Investigación sobre sus efectos en los receptores de serotonina y su potencial como compuesto modelo para estudiar sustancias psicodélicas.
Mecanismo De Acción
El mecanismo de acción de la 4-metoxi-N,N-dimetiltriptamina implica su interacción con los receptores de serotonina en el cerebro. Actúa como agonista en los receptores 5-HT2A y 5-HT1A, que están implicados en la regulación del estado de ánimo, la percepción y la cognición . La unión de la 4-metoxi-N,N-dimetiltriptamina a estos receptores conduce a la liberación alterada de neurotransmisores y cambios en la actividad neuronal, contribuyendo a sus efectos psicoactivos.
Compuestos Similares:
5-Metoxi-N,N-Dimetiltriptamina: Más potente que la 4-metoxi-N,N-dimetiltriptamina y tiene efectos psicoactivos similares.
4-Hidroxi-N,N-Dimetiltriptamina (Psilocina): Otro compuesto relacionado con mayor potencia y efectos similares.
N,N-Dimetiltriptamina (DMT): Conocida por sus poderosos efectos alucinógenos y su rápido inicio.
Singularidad: La 4-Metoxi-N,N-dimetiltriptamina es única en su menor potencia en comparación con otras triptaminas, lo que la convierte en un compuesto valioso para estudiar las relaciones estructura-actividad de las sustancias psicodélicas .
Comparación Con Compuestos Similares
5-Methoxy-N,N-Dimethyltryptamine: More potent than 4-methoxy-N,N-dimethyltryptamine and has similar psychoactive effects.
4-Hydroxy-N,N-Dimethyltryptamine (Psilocin): Another related compound with higher potency and similar effects.
N,N-Dimethyltryptamine (DMT): Known for its powerful hallucinogenic effects and rapid onset.
Uniqueness: 4-Methoxy-N,N-dimethyltryptamine is unique in its lower potency compared to other tryptamines, making it a valuable compound for studying the structure-activity relationships of psychedelic substances .
Propiedades
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYHBTWTJDAYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475892 | |
| Record name | N,N-Dimethyl-4-methoxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3965-97-7 | |
| Record name | N,N-Dimethyl-4-methoxytryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3965-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methylpsilocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-methoxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-METHYLPSILOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4NBI2F334 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)




![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)




